2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, methoxy groups, and a sulfonyl-substituted pyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Acetamide Core: The initial step involves the acylation of 3,4-dimethoxyaniline with acetic anhydride to form 2-(3,4-dimethoxyphenyl)acetamide.
Pyridazine Ring Formation: The pyridazine ring is synthesized separately, often starting from a substituted pyridine derivative
Coupling Reaction: The final step involves the coupling of the acetamide derivative with the pyridazine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl), and halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, preliminary studies may investigate its efficacy and safety as a therapeutic agent. Its ability to modulate specific molecular pathways could make it useful in treating diseases such as cancer, inflammatory disorders, and neurological conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetamide: Lacks the pyridazine and sulfonyl groups, resulting in different chemical and biological properties.
N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)acetamide:
2-(3,4-Dimethoxyphenyl)-N-phenylacetamide: Lacks the pyridazine and sulfonyl groups, leading to different interaction profiles with biological targets.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-18-9-7-14(11-19(18)29-2)12-20(25)22-16-6-4-5-15(13-16)17-8-10-21(24-23-17)30(3,26)27/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHUVTXZHDVXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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